molecular formula C16H17ClN4O4S B2451416 N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 2034251-37-9

N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2451416
CAS RN: 2034251-37-9
M. Wt: 396.85
InChI Key: ZZDAMCSOSFEVRB-UHFFFAOYSA-N
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Description

“N-(4-((3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)acetamide” is a complex organic compound that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a sulfonyl group and an acetamide group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrrolidine rings would contribute to the rigidity of the molecule, while the sulfonyl and acetamide groups could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its potential in crystal structure analysis. One study focused on the crystal structure of a complex containing a related metabolite, demonstrating its application in understanding the molecular interactions and structural characteristics of pharmaceutical compounds. This research provides valuable insights into the design and development of new drugs by analyzing the complex's crystal structure and its moderate antibacterial activity (Obaleye, Caira, & Tella, 2008).

Antitumor and Antimicrobial Applications

Several studies have synthesized analogues of this compound as potential antifolate agents targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial enzymes in the folate pathway. These enzymes are targeted for their roles in cancer and bacterial infections. For example, classical and nonclassical antifolates have been developed to inhibit DHFR and TS, showing potential as antitumor agents (Gangjee et al., 2007). Another study focused on synthesizing compounds for antimicrobial activity, demonstrating the broad potential of this chemical scaffold in drug development (Nunna et al., 2014).

Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Research has also been conducted on dual inhibitors of thymidylate synthase and dihydrofolate reductase, exploring the therapeutic potential of such compounds in treating diseases that require inhibition of multiple targets within the folate pathway. These studies provide evidence of the compound's versatility and effectiveness in a dual-targeted therapeutic approach (Gangjee et al., 2008).

Spectroscopic and Computational Analysis

The antiviral active molecule closely related to the compound has been characterized using Raman and Fourier transform infrared spectroscopy, complemented by ab initio calculations. This study highlights the utility of the compound in advancing the understanding of molecular properties and interactions through vibrational spectroscopy and computational analysis (Jenepha Mary, Pradhan, & James, 2022).

Multi-targeted Antifolate Research

Research into multi-targeted antifolates demonstrates the compound's potential application in developing treatments that inhibit key enzymes in cancer cell proliferation. This approach aims to increase therapeutic efficacy and reduce drug resistance by targeting multiple pathways simultaneously (Liu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without this information, it’s challenging to predict the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its biological activity or potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of biologically active functional groups .

properties

IUPAC Name

N-[4-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-11(22)20-13-2-4-15(5-3-13)26(23,24)21-7-6-14(10-21)25-16-18-8-12(17)9-19-16/h2-5,8-9,14H,6-7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDAMCSOSFEVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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